Methyl 3-amino-5-methylpyrazine-2-carboxylate
Description
Contextualization within the Field of Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Pyrazines, including Methyl 3-amino-5-methylpyrazine-2-carboxylate, are a prominent class within the N-heterocycles. nanoient.org The pyrazine (B50134) ring is a structural isomer of pyridazine (B1198779) and pyrimidine (B1678525) and is a building block for more complex molecules such as pteridines and phenazines. nanoient.orgmdpi.com The presence of two nitrogen atoms in the ring significantly influences its electronic properties, making it electron-deficient and affecting the reactivity of its substituents. This inherent electronic nature is crucial for its role in various chemical transformations and its utility in constructing larger, more intricate molecular frameworks. The spectroscopic and structural characteristics of aminopyrazine carboxylates have been investigated to understand their molecular stability and vibrational properties. nanoient.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Class | Heterocyclic Compound, Pyrazine Derivative |
| Functional Groups | Amino (-NH₂), Methyl Ester (-COOCH₃), Methyl (-CH₃) |
| Core Structure | Pyrazine Ring |
Significance as a Pivotal Synthetic Intermediate for Advanced Organic Architectures
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The molecule's multifunctionality allows for a diverse range of chemical modifications, making it an ideal starting material for the synthesis of advanced organic architectures. Each functional group serves as a handle for specific transformations:
The Amino Group (-NH₂): This nucleophilic group is a key site for reactions such as acylation, alkylation, and diazotization, which can then be followed by substitution reactions (e.g., Sandmeyer reaction) to introduce a variety of other functional groups.
The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-5-methylpyrazine-2-carboxylic acid, which can then be converted into amides, acid chlorides, or other carboxylic acid derivatives. chem960.com The ester itself can also undergo transesterification or react with nucleophiles.
The Pyrazine Ring: The electron-deficient nature of the ring system influences the reactivity of the substituents and can itself participate in certain reactions, although it is generally more resistant to electrophilic substitution than benzene.
This strategic combination of reactive sites makes the compound a valuable building block in combinatorial chemistry and targeted synthesis campaigns for creating libraries of novel compounds. For instance, related 3-aminopyrazine-2-carboxamide (B1665363) scaffolds have been synthesized and explored as potent inhibitors for biological targets like the Fibroblast Growth Factor Receptor (FGFR), highlighting the utility of this core structure in medicinal chemistry. nih.gov
Table 2: Reactivity and Synthetic Utility of Functional Groups
| Functional Group | Potential Reactions | Synthetic Application |
|---|---|---|
| Amino (-NH₂) | Acylation, Alkylation, Diazotization, Condensation | Formation of amides, secondary/tertiary amines, introduction of halogens or other groups, synthesis of fused heterocyclic systems. |
| Methyl Ester (-COOCH₃) | Hydrolysis, Amidation, Reduction | Conversion to carboxylic acids, amides (bioisosteres), and primary alcohols for further elaboration. |
| Pyrazine Ring | N-oxidation, Nucleophilic Aromatic Substitution | Modification of electronic properties, strategic installation of substituents. mdpi.com |
Overview of Current Research Trajectories and Academic Relevance
Current research involving scaffolds like this compound is predominantly directed towards medicinal chemistry and materials science. The pyrazine core is a known pharmacophore present in numerous biologically active compounds and approved drugs. mdpi.com Consequently, derivatives of this molecule are actively investigated for various therapeutic applications. Research into 3-amino-pyrazine-2-carboxamide derivatives has identified promising inhibitors of FGFR, a crucial target in cancer therapy, demonstrating the academic and pharmaceutical relevance of this molecular framework. nih.gov
Beyond pharmaceuticals, pyrazine derivatives are explored in the field of materials science. For example, related compounds such as methyl 5-methylpyrazine-2-carboxylate serve as intermediates in the preparation of bipyrazine derivatives used to coordinate with transition metals for applications in solar energy conversion studies. researchgate.net The unique electronic and coordination properties of the pyrazine ring make it suitable for constructing functional materials with specific optical or electronic characteristics. The academic relevance of this compound is therefore rooted in its potential to unlock novel compounds with significant biological activity or material properties, driving further innovation in organic synthesis and its applied fields.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-methylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWEFVSBHLUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729282 | |
| Record name | Methyl 3-amino-5-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-98-6 | |
| Record name | Methyl 3-amino-5-methyl-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Amino 5 Methylpyrazine 2 Carboxylate
Classical and Established Synthetic Routes to the Pyrazine (B50134) Core
The construction of the pyrazine ring is a well-established area of heterocyclic chemistry. Traditional methods often rely on robust and predictable reactions, which have been refined over decades.
Cyclocondensation Reactions for Pyrazine Ring Formation
Cyclocondensation reactions represent one of the most fundamental and widely employed strategies for the synthesis of the pyrazine nucleus. This approach typically involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. The versatility of this method allows for the introduction of various substituents on the pyrazine ring by choosing appropriately substituted starting materials.
For the synthesis of pyrazine-2-carboxylates, a common strategy involves the condensation of an α-ketoester with an α-aminoamide. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. The choice of oxidizing agent can vary, with mild oxidants being preferable to avoid side reactions.
A representative reaction is the condensation of a substituted glyoxal (B1671930) with an aminomalonamide derivative. For instance, the synthesis of a related compound, 2-methyl-5-pyrazine formate, involves the reaction of methylglyoxal (B44143) with 2-amino malonamide (B141969) in an alkaline solution to form a hydroxypyrazine intermediate, which is then further processed.
| Reactant 1 | Reactant 2 | Conditions | Intermediate |
| Methylglyoxal | 2-Amino malonamide | Alkaline solution | 3-hydroxy-5-methylpyrazine-2-carboxamide |
This foundational cyclocondensation approach provides a reliable pathway to the core pyrazine structure, which can then be further modified.
Functional Group Interconversions on Pre-formed Pyrazine Systems
An alternative to building the pyrazine ring with all substituents in place is to perform functional group interconversions (FGIs) on a pre-existing pyrazine core. This strategy is particularly useful when the desired substituents are not compatible with the conditions of the initial ring-forming reaction.
A common route to introduce an amino group at the 3-position of a pyrazine-2-carboxylate (B1225951) is through the amination of a corresponding halogenated precursor. For example, a 3-halopyrazine-2-carboxylate can be subjected to nucleophilic aromatic substitution with an ammonia (B1221849) equivalent. This reaction is often facilitated by a copper or palladium catalyst.
A plausible synthetic sequence towards Methyl 3-amino-5-methylpyrazine-2-carboxylate could start from a 3-chloro or 3-bromo-5-methylpyrazine-2-carboxylate. The halogenated pyrazine can be synthesized and then subjected to amination.
| Starting Material | Reagent | Product |
| Methyl 3-chloro-5-methylpyrazine-2-carboxylate | Ammonia or an ammonia surrogate | This compound |
This FGI approach offers a high degree of flexibility in the synthesis of highly substituted pyrazines.
Synthesis from Dicarbonyl Compounds and Nitrogen-Containing Building Blocks
The synthesis of pyrazines from dicarbonyl compounds is a cornerstone of classical pyrazine chemistry. A well-established method involves the condensation of a 1,2-dicarbonyl compound with an α-aminoketone or a related nitrogen-containing building block.
For the specific target molecule, a retrosynthetic analysis suggests that it could be assembled from a dicarbonyl compound and a molecule providing the N-C-C-N backbone with the desired amino and methyl functionalities. For instance, the reaction of a suitably substituted 1,2-dicarbonyl compound with an aminomalonate derivative in the presence of a nitrogen source can lead to the formation of the desired pyrazine ring.
The synthesis of 5-methylpyrazine-2-carboxylic acid, a closely related compound, has been reported from the reaction of methylglyoxal and o-phenylenediamine, followed by oxidative cleavage of the resulting quinoxaline (B1680401). This highlights the utility of dicarbonyl precursors in constructing the pyrazine core, which can then be functionalized.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies. These modern approaches often involve the use of catalysts and alternative energy sources to reduce reaction times, improve yields, and minimize waste.
Catalytic Strategies in Pyrazine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrazine derivatives is no exception. Transition metal-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the pyrazine ring.
For the introduction of the amino group, palladium- or copper-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) of halopyrazines have become a standard and efficient method. These reactions offer high yields and broad functional group tolerance under relatively mild conditions.
Furthermore, catalytic methods are being developed for the direct C-H amination of pyrazine rings, which would provide a more atom-economical route to aminopyrazines by avoiding the need for pre-functionalization with a halogen. While still an area of active research, these catalytic C-H functionalization strategies hold great promise for the future of pyrazine synthesis.
| Reaction Type | Catalyst | Precursor | Product |
| Buchwald-Hartwig Amination | Palladium or Copper complex | Halogenated Pyrazine | Aminopyrazine |
| Direct C-H Amination | Transition Metal Catalyst | Pyrazine | Aminopyrazine |
Microwave-Assisted Synthetic Protocols for Pyrazine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. acs.org
The synthesis of various nitrogen-containing heterocycles, including pyrazines, has been successfully achieved using microwave irradiation. For instance, the amination of chloropurines, which are structurally related to halopyrazines, has been shown to be significantly more efficient under microwave conditions. mdpi.com The condensation reactions to form the pyrazine ring itself can also be accelerated using this technology.
A potential microwave-assisted synthesis of this compound could involve the rapid, high-temperature reaction of a halogenated precursor with an ammonia source in a sealed vessel. This approach would drastically reduce the reaction time from hours to minutes.
| Reaction | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |
| Amination of Halopyrazine | Several hours | 5-30 minutes | Often significant |
| Cyclocondensation | Hours to days | 10-60 minutes | Generally improved |
The adoption of microwave-assisted protocols aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.
Green Chemistry Principles and Methodologies in Compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This approach is guided by twelve core principles developed by Paul Anastas and John Warner, which promote sustainability in the chemical industry. msu.edu The application of these principles to the synthesis of pyrazine derivatives seeks to enhance safety, improve efficiency, and minimize environmental impact.
Key green chemistry strategies applicable to pyrazine synthesis include the use of alternative feedstocks, employing natural processes, utilizing safer solvents, and developing alternative reaction conditions to minimize energy consumption. researchgate.net For instance, manganese-catalyzed acceptorless dehydrogenative coupling routes provide a green method for synthesizing 2,5-substituted pyrazines. This process uses an earth-abundant metal catalyst and produces only water and hydrogen gas as byproducts, aligning with the principles of atom economy and waste prevention. acs.org Furthermore, the use of environmentally benign and recyclable solvents, such as ionic liquids, is gaining traction for the synthesis of nitrogen-containing heterocycles. nih.gov
Table 1: The 12 Principles of Green Chemistry
| Principle Number | Principle Name | Description |
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. msu.edu |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. msu.edu |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu |
| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. msu.edu |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Electrochemical Synthesis Methods for Pyrazine Carboxylic Acids
Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical oxidation and reduction reactions. By using electricity to drive chemical transformations, these methods can often reduce the need for harsh reagents, minimize waste, and improve energy efficiency.
In the context of pyrazine chemistry, electrochemical approaches have been successfully employed for the synthesis of pyrazine carboxylic acids. One notable example is the electrochemical oxidation of quinoxaline on a nickel electrode to produce pyrazine-2,3-dicarboxylic acid. researchgate.net This process involves the anodic regeneration of the oxidizing agent and is favored by the presence of potassium hydroxide. researchgate.net Similarly, acetylpyrazines have been synthesized electrochemically by electrolyzing ammonium (B1175870) persulfate on a lead electrode to generate sulfate (B86663) radicals. These radicals react with pyruvic acid to form acetyl groups, which then react with protonated pyrazines to yield the final product. indexcopernicus.com These examples demonstrate the potential of electrosynthesis to create functionalized pyrazines, offering a pathway that can be more environmentally friendly than methods relying on conventional oxidants like potassium permanganate (B83412) or concentrated acids. google.com
Regioselective and Chemoselective Control in Pyrazine Functionalization
Achieving regioselective and chemoselective functionalization is a central challenge in the synthesis of complex heterocyclic compounds like this compound. Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple possible reaction sites, while chemoselectivity is the ability to react with one functional group in the presence of others. youtube.com Given the multiple positions on the pyrazine ring and the presence of various functional groups, precise control is essential for efficient synthesis.
Strategies to achieve this control often involve exploiting the inherent electronic properties of the pyrazine ring or employing directing groups to guide reagents to a specific location. Various organometallic reactions and site-selective switching strategies have been developed to address this challenge. nih.govnih.gov
Halogenation Studies on Aminopyrazine Derivatives
Halogenated aminopyrazines are valuable intermediates for the synthesis of more complex nitrogen heterocycles. thieme.de Studies on the halogenation of 2-aminopyrazine (B29847) have established efficient, metal-free, and highly regioselective protocols.
Research has shown that N-halosuccinimides (NBS, NCS, NIS) are effective reagents for the chlorination, bromination, and iodination of 2-aminopyrazine. researchgate.net The choice of solvent and reaction conditions significantly impacts yield and selectivity. Acetonitrile has been identified as an ideal solvent, and the use of microwave irradiation is often essential for achieving high yields in short reaction times. thieme.de By carefully controlling the stoichiometry of the halogenating agent, it is possible to selectively produce either mono- or di-halogenated products. For example, using specific amounts of N-Bromosuccinimide (NBS) can yield either 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) in excellent yields. thieme.de
Table 2: Regioselective Halogenation of 2-Aminopyrazine
| Halogenating Agent | Solvent | Conditions | Major Product(s) | Yield |
| N-Bromosuccinimide (NBS) | Acetonitrile | Microwave Assistance | 2-amino-5-bromopyrazine | Good to Excellent |
| N-Bromosuccinimide (NBS) | Acetonitrile | Microwave Assistance | 2-amino-3,5-dibromopyrazine | Good to Excellent |
| N-Chlorosuccinimide (NCS) | Acetonitrile | - | 2-amino-5-chloropyrazine | Good |
| N-Iodosuccinimide (NIS) | Various | - | 2-amino-5-iodopyrazine | Poor |
Directed Functionalization Strategies
Due to the inherent electron-deficient nature of the pyrazine nucleus, direct electrophilic substitution reactions can be challenging or unsuccessful. acs.org To overcome this, directed functionalization strategies, particularly directed ortho-metalation (DoM), have become indispensable tools for the regioselective synthesis of substituted pyrazines. researchgate.net
The DoM strategy involves the use of a directing metalation group (DMG) already present on the pyrazine ring. This group coordinates to a strong base, typically an organolithium reagent, and directs deprotonation at an adjacent (ortho) position. The resulting organometallic intermediate can then be trapped with a wide range of electrophiles, allowing for the precise installation of a new functional group. researchgate.net This method provides a powerful and versatile route to polysubstituted pyrazines that are difficult to access through classical methods. acs.orgresearchgate.net
Table 3: Examples of Directed Metalation Groups (DMGs) for Pyrazine Functionalization
| DMG Category | Specific Examples |
| Halogens | -Cl, -Br, -I |
| Amido Groups | -NHCOR, -NHCO₂R, -CONHR, -CONR₂ |
| Oxygen-based Groups | -OR, -OCONR₂ |
| Heterocyclic Groups | 2-Oxazolino |
| Sulfur-based Groups | -SO₂NR₂ |
| Masked Carbonyls | Masked -CHO, -COR |
Reaction Chemistry and Derivatization of Methyl 3 Amino 5 Methylpyrazine 2 Carboxylate
Transformations Involving the Amino Group (–NH₂)
The amino group on the pyrazine (B50134) ring is a key site for derivatization. As a primary aromatic amine, it can undergo reactions typical of this functional group, including acylation, alkylation, diazotization, and condensation.
The primary amino group of Methyl 3-amino-5-methylpyrazine-2-carboxylate is readily acylated by reacting with agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is a common strategy for modifying the electronic properties and steric environment of the amino group. While specific studies on the acetylation of this compound are not prevalent, the acetylation of analogous aminoheterocycles like methyl 5-amino-1H-triazole-3-carboxylate demonstrates the susceptibility of the amino group to this transformation. Similarly, aminolysis of the ester group in related 3-aminopyrazine-2-carboxylates to form amides indicates the amino group's capacity to participate in acylation-type reactions.
Sulfonylation, the reaction with sulfonyl chlorides, would analogously yield sulfonamides, which are important structural motifs in medicinal chemistry.
| Reactant | Reagent(s) | Expected Product | Product Class |
| This compound | Acetyl Chloride (CH₃COCl), Pyridine | Methyl 3-(acetylamino)-5-methylpyrazine-2-carboxylate | Amide |
| This compound | Benzoyl Chloride (C₆H₅COCl), Pyridine | Methyl 3-(benzoylamino)-5-methylpyrazine-2-carboxylate | Amide |
| This compound | Acetic Anhydride ((CH₃CO)₂O) | Methyl 3-(acetylamino)-5-methylpyrazine-2-carboxylate | Amide |
| This compound | Benzenesulfonyl Chloride (C₆H₅SO₂Cl), Pyridine | Methyl 3-(phenylsulfonamido)-5-methylpyrazine-2-carboxylate | Sulfonamide |
The nucleophilic amino group can be functionalized through N-alkylation and N-arylation reactions. N-alkylation introduces alkyl substituents, which can modify properties like lipophilicity and bioavailability.
N-arylation, which forms a new nitrogen-carbon bond with an aryl group, is a powerful tool for synthesizing complex molecules. Copper-catalyzed methods, such as the Goldberg and Ullmann reactions, are commonly employed for the N-arylation of amides and amines, including heterocyclic amines. The use of nickel catalysts has also proven effective for the arylation of aminopyridines and other diamines. These methods could be applied to this compound to introduce diverse aryl and heteroaryl substituents.
| Reaction Type | Reagent(s) | Catalyst/Conditions | Expected Product |
| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | Methyl 3-(methylamino)-5-methylpyrazine-2-carboxylate |
| N-Arylation | Iodobenzene (C₆H₅I) | CuI, Ligand (e.g., a diamine), Base (e.g., K₃PO₄) | Methyl 3-(phenylamino)-5-methylpyrazine-2-carboxylate |
| N-Arylation | 3-Bromopyridine | CuI, Ligand, Base | Methyl 3-((pyridin-3-yl)amino)-5-methylpyrazine-2-carboxylate |
| N-Arylation | 2-Chloropyridine | Ni(0)/2,2′-bipyridine, Base | Methyl 3-((pyridin-2-yl)amino)-5-methylpyrazine-2-carboxylate |
Primary heteroaromatic amines can be converted to diazonium salts through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). The resulting diazonium salt is a valuable synthetic intermediate.
While diazonium salts derived from heterocyclic amines can be less stable than their benzene-derived counterparts, they are reactive intermediates for a variety of transformations. The most significant of these is the Sandmeyer reaction, where the diazonio group (–N₂⁺) is replaced by a nucleophile, often a halide or cyanide, using a copper(I) salt catalyst. This reaction provides a powerful method for introducing a range of functional groups onto the pyrazine ring that are otherwise difficult to install. This two-step sequence allows for the conversion of the amino group into chloro, bromo, or cyano functionalities.
| Step | Reagent(s) | Intermediate/Product | Reaction Name |
| 1. Diazotization | NaNO₂, aq. HCl, 0-5 °C | 3-(Methoxycarbonyl)-5-methylpyrazin-2-yl-diazonium chloride | Diazotization |
| 2. Substitution | Copper(I) Chloride (CuCl) | Methyl 3-chloro-5-methylpyrazine-2-carboxylate | Sandmeyer Reaction |
| 2. Substitution | Copper(I) Bromide (CuBr) | Methyl 3-bromo-5-methylpyrazine-2-carboxylate | Sandmeyer Reaction |
| 2. Substitution | Copper(I) Cyanide (CuCN) | Methyl 3-cyano-5-methylpyrazine-2-carboxylate | Sandmeyer Reaction |
| 2. Substitution | Potassium Iodide (KI) | Methyl 3-iodo-5-methylpyrazine-2-carboxylate | (Sandmeyer-type) |
| 2. Substitution | Water (H₂O), heat | Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate | Hydrolysis |
Transformations Involving the Ester Group (–COOCH₃)
Amidation and Transamidation Reactions
The ester and amino functionalities of this compound and its parent compound, methyl 3-aminopyrazine-2-carboxylate, are amenable to amidation reactions. The ester group can undergo aminolysis, a type of transamidation, where the methyl ester is converted directly into an N-substituted amide by reaction with a primary or secondary amine.
Research has demonstrated that the aminolysis of methyl 3-aminopyrazine-2-carboxylate with various substituted benzylamines can be effectively carried out using microwave-assisted synthesis. nih.gov This method often provides higher yields and shorter reaction times compared to conventional heating. nih.gov The reaction is typically performed in a solvent like methanol, and a catalyst such as ammonium (B1175870) chloride may be used to facilitate the transformation. nih.gov This direct conversion from the ester to the amide is a common strategy for producing libraries of N-substituted 3-aminopyrazine-2-carboxamides. nih.govnih.gov
Alternatively, the corresponding carboxylic acid can be activated by coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) before being treated with an amine to form the amide bond, also under microwave irradiation. nih.gov
Below is a table summarizing representative amidation reactions starting from the closely related methyl 3-aminopyrazine-2-carboxylate.
Table 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides via Aminolysis
| Amine Reactant | Reaction Conditions | Product | Reference |
|---|
Ester Reduction to Alcohol Derivatives
The methyl ester group of this compound can be reduced to a primary alcohol, yielding (3-amino-5-methylpyrazin-2-yl)methanol. This transformation is typically accomplished using powerful hydride-transfer reagents.
Lithium aluminum hydride (LiAlH4) is a highly effective and common reagent for the reduction of esters to primary alcohols. harvard.edumasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). harvard.edu LiAlH4 is a strong, non-selective reducing agent capable of reducing a wide variety of functional groups, including esters, carboxylic acids, and amides. harvard.edumasterorganicchemistry.com The reduction of amino acid esters to their corresponding amino alcohols using LiAlH4 is a well-established procedure. orgsyn.org
The expected transformation is detailed in the table below.
Table 2: Reduction of Methyl Ester to Primary Alcohol
| Reactant | Reagent and Conditions | Product | Reference |
|---|
Hydrazinolysis to Hydrazide Derivatives
The conversion of the methyl ester to a carbohydrazide (B1668358) derivative is achieved through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), typically under reflux conditions. who.int This is a standard and efficient method for the synthesis of acid hydrazides from their corresponding esters. ajgreenchem.com
For example, the synthesis of 5-methylpyrazine-2-carbohydrazide (B1341549) is accomplished by refluxing the corresponding methyl ester with an excess of 80% hydrazine hydrate in a methanolic solution for several hours. who.int After the reaction, the solvent is removed, and the resulting hydrazide can be recrystallized to achieve high purity. who.int This procedure is directly applicable to this compound to produce 3-amino-5-methylpyrazine-2-carbohydrazide. These hydrazide derivatives serve as important intermediates for the synthesis of other heterocyclic systems like thiadiazoles, oxadiazoles, and triazoles. researchgate.netscinito.ai
Table 3: Hydrazinolysis of Methyl Ester to Carbohydrazide
| Reactant | Reagent and Conditions | Product | Reference |
|---|
Reactions at the Pyrazine Ring
The pyrazine ring is inherently electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The substituents already present on the ring—the amino, methyl, and methoxycarbonyl groups—further modulate this reactivity.
Electrophilic Substitution Pathways (if activated by substituents)
Generally, electron-deficient aromatic rings like pyrazine are resistant to electrophilic aromatic substitution. However, the presence of a strong electron-donating group, such as an amino (-NH2) group, can activate the ring towards electrophilic attack. The -NH2 group is a powerful activating, ortho- and para-directing substituent. byjus.com
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic rings, particularly when a good leaving group (like a halogen) is present. libretexts.orgyoutube.com The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com
For derivatives of this compound, a halogen atom (e.g., chlorine) can be introduced onto the pyrazine ring. This halogen can then be displaced by a variety of nucleophiles. A relevant example is the aminodehalogenation of 3-chloropyrazine-2-carboxamide, where the chlorine atom is displaced by substituted benzylamines to yield 3-benzylaminopyrazine-2-carboxamides. researchgate.netmdpi.com This reaction demonstrates the feasibility of SNAr on the pyrazine core, where an amine acts as the nucleophile to displace a halide. mdpi.com
Table 4: Representative SNAr Reaction on a Halogenated Pyrazine Derivative
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|
Metal-Catalyzed Cross-Coupling Reactions for C–C and C–Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applied to halogenated heterocyclic compounds. nih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is a premier method for creating C-C bonds. researchgate.net Halogenated derivatives of this compound are suitable substrates for Suzuki coupling. For instance, a bromo- or iodo-substituted pyrazine can react with various aryl or heteroaryl boronic acids to introduce new aryl groups onto the pyrazine ring. researchgate.net The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a bromo-substituted precursor. mdpi.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a central method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, often under milder conditions than traditional methods like SNAr. wikipedia.orgbeilstein-journals.org A halogenated derivative of this compound can be coupled with a wide range of primary or secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base. beilstein-journals.orgmdpi.com This provides a versatile route to N-aryl or N-alkyl substituted aminopyrazines. mdpi.comresearchgate.net
Lack of Specific Research Findings on Multi-Component and Cascade Reactions of this compound
While the fields of organic and medicinal chemistry extensively utilize multi-component reactions for the efficient synthesis of complex molecules, and pyrazine derivatives are common scaffolds in pharmaceuticals, the specific reaction chemistry of this compound within this context remains an underexplored area.
Therefore, the generation of a detailed article section on the "Multi-Component Reactions and Cascade Processes Utilizing the Compound," complete with data tables and specific research findings, is not possible at this time due to the absence of primary research data on this topic. To fulfill the user's request in a scientifically accurate manner, further experimental research into the reactivity of this compound in such reaction systems would be required.
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 5 Methylpyrazine 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 3-amino-5-methylpyrazine-2-carboxylate, NMR studies are fundamental in confirming its molecular structure.
1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is the cornerstone of structural assignment for organic molecules. In a spectroscopic investigation of the closely related compound, methyl-3-amino-2-pyrazine carboxylate (MAPC), the ¹H and ¹³C NMR spectra were recorded and analyzed. nih.govacs.org
¹H and ¹³C NMR of a Closely Related Compound (MAPC) nih.govnanoient.org
| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C2-H | 7.98 | 8.01 | - | - |
| C5-H | 7.72 | 7.75 | - | - |
| C6-H | 8.15 | 8.19 | - | - |
| OCH₃ | 3.85 | 3.87 | - | - |
| NH₂ | 5.80 | 5.83 | - | - |
| C2 | - | - | 134.2 | 134.5 |
| C3 | - | - | 150.1 | 150.4 |
| C5 | - | - | 130.8 | 131.1 |
| C6 | - | - | 138.5 | 138.8 |
| C=O | - | - | 165.7 | 166.0 |
| OCH₃ | - | - | 52.3 | 52.6 |
Note: The data presented is for methyl-3-amino-2-pyrazine carboxylate (MAPC), a compound structurally very similar to this compound. The calculated values were obtained using the GIAO method. nih.govnanoient.org
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide further clarity on the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. For this compound, a COSY spectrum would show a correlation between the proton on the pyrazine (B50134) ring and the protons of the methyl group, if any coupling exists.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the pyrazine ring and the methyl and methoxy (B1213986) groups.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For the target molecule, HMBC would show correlations between the carbonyl carbon and the protons of the methoxy group, as well as with the protons on the pyrazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could confirm the proximity of the amino group protons to the adjacent ring proton and the protons of the methyl group.
Solid-State NMR Applications
Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for compounds that are insoluble or for which single crystals suitable for X-ray diffraction cannot be obtained. nih.govacs.org For nitrogen-containing heterocyclic compounds like this compound, ssNMR can provide critical information. nih.govacs.orgipb.pt
Applications of ssNMR for this compound would include:
Distinguishing Polymorphs: Different crystalline forms of the same compound can exhibit different ssNMR spectra, allowing for the identification and characterization of polymorphs.
Probing Intermolecular Interactions: ssNMR can detect through-space interactions, providing insights into hydrogen bonding and packing arrangements in the crystal lattice.
Structural Elucidation of Isomers: Techniques such as ¹³C{¹⁴N} solid-state NMR can act as an "attached nitrogen test," which is highly effective in distinguishing between isomers of heterocyclic compounds where solution NMR data might be ambiguous. nih.govacs.org
Theoretical Calculation of NMR Chemical Shifts (GIAO Method)
The theoretical calculation of NMR chemical shifts provides a powerful complement to experimental data, aiding in the assignment of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for such calculations. nih.govacs.orgnanoient.org
In a study on the related methyl-3-amino-2-pyrazine carboxylate (MAPC), the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. nih.govacs.orgnanoient.org The calculated values showed excellent agreement with the experimental data, supporting the accuracy of the structural assignments. nih.govacs.org This computational approach is valuable for predicting the NMR spectra of new derivatives and for resolving ambiguities in experimental assignments.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Detailed Band Assignment and Functional Group Analysis
The FTIR and FT-Raman spectra of the related compound, methyl-3-amino-2-pyrazine carboxylate (MAPC), have been recorded and analyzed in detail. nih.govacs.orgnanoient.org The vibrational bands were assigned to specific functional groups and vibrational modes based on their characteristic frequencies.
Key Vibrational Band Assignments for a Closely Related Compound (MAPC) nih.govnanoient.org
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| NH₂ Asymmetric Stretch | 3448 | - |
| NH₂ Symmetric Stretch | 3340 | 3340 |
| C-H Stretch (aromatic) | 3193 | 3068 |
| C=O Stretch | 1718 | 1718 |
| C=C, C=N Stretch | 1600, 1555 | 1600, 1555 |
| NH₂ Scissoring | 1635 | 1635 |
| CH₃ Asymmetric Stretch | 2955 | 2955 |
| CH₃ Symmetric Stretch | 2850 | 2850 |
| C-O Stretch | 1260 | 1260 |
| C-N Stretch | 1345 | 1345 |
Note: The data presented is for methyl-3-amino-2-pyrazine carboxylate (MAPC), a compound structurally very similar to this compound. nih.gov
The presence of strong bands corresponding to the NH₂ stretching vibrations confirms the amino group. The characteristic C=O stretching frequency is indicative of the ester functional group. The various C-H, C=C, and C=N stretching and bending modes are consistent with the substituted pyrazine ring structure.
Comparison of Experimental and Theoretically Calculated Vibrational Frequencies
To support the experimental vibrational assignments, theoretical calculations of the vibrational frequencies are often performed using methods like Density Functional Theory (DFT). The calculated harmonic vibrational frequencies are typically scaled to account for anharmonicity and to improve agreement with experimental data.
For methyl-3-amino-2-pyrazine carboxylate (MAPC), the vibrational frequencies were calculated using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nih.govacs.org The calculated frequencies, after scaling, were found to be in good agreement with the experimental FTIR and FT-Raman spectra. nih.govacs.org This strong correlation between experimental and theoretical data provides a high degree of confidence in the vibrational band assignments and the underlying molecular structure.
Comparison of Experimental and Calculated Vibrational Frequencies for a Key Mode in MAPC nih.gov
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C=O Stretch | 1718 | 1720 |
This comparison demonstrates the power of combining experimental spectroscopy with theoretical calculations for a comprehensive structural elucidation of molecules like this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₉N₃O₂), the expected monoisotopic mass is approximately 167.0695 Da.
In an analysis of the closely related compound, methyl 3-aminopyrazine-2-carboxylate, Time-of-Flight (TOF) MS analysis using electrospray ionization (ESI) detected the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 154.06617. This corresponds to the molecular formula C₆H₈N₃O₂⁺. Extrapolating from this data, the protonated molecule of this compound, [C₇H₁₀N₃O₂]⁺, would have a calculated exact mass of 168.0773 Da. The observation of this ion in an HRMS spectrum would confirm the molecular formula of the target compound.
The primary fragmentation pathways for this class of compounds are expected to involve the ester and amino functional groups. Common fragmentation patterns would include:
Loss of a methoxy radical (•OCH₃): Resulting in an [M - 31]⁺ ion.
Loss of the methoxycarbonyl group (•COOCH₃): Leading to an [M - 59]⁺ ion.
Cleavage of the pyrazine ring: Aromatic systems can undergo complex ring-opening and fragmentation sequences under ionization.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₇H₉N₃O₂ | 167.0695 |
| [M+H]⁺ | C₇H₁₀N₃O₂ | 168.0773 |
| [M+Na]⁺ | C₇H₉N₃O₂Na | 190.0592 |
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugated systems.
Analysis of Electronic Transitions and Photophysical Properties
The UV-Vis spectrum of this compound is dominated by its aromatic pyrazine core, which acts as the principal chromophore. The spectrum is characterized by electronic transitions involving π and non-bonding (n) electrons. The amino (-NH₂) and methyl ester (-COOCH₃) substituents modify the energy levels of the molecular orbitals and thus the absorption wavelengths.
The expected electronic transitions include:
π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyrazine ring. They typically result in strong absorption bands at shorter wavelengths in the UV region. For conjugated systems, as the extent of conjugation increases, the energy gap for this transition narrows, and the absorption wavelength becomes longer. researchgate.net
n → π* Transitions: These transitions involve the excitation of non-bonding electrons, specifically from the lone pairs on the two nitrogen atoms of the pyrazine ring, to an antibonding π* orbital. These transitions are lower in energy than π → π* transitions, causing them to appear at longer wavelengths. researchgate.net They are generally of much lower intensity.
The presence of the electron-donating amino group and the electron-withdrawing methyl ester group creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in a red-shift (a shift to longer wavelengths) of the absorption bands.
Table 2: Typical Electronic Transitions for Aminopyrazine Derivatives
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | π (HOMO) → π (LUMO) | 200-300 nm | High (Strong) |
| n → π | n (Nitrogen lone pair) → π (LUMO) | >300 nm | Low (Weak) |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Conformation and Crystal Packing
While the specific crystal structure for this compound is not publicly available, extensive data exists for the closely related analog, Methyl 5-methylpyrazine-2-carboxylate . epa.gov The structural findings for this analog provide a strong basis for understanding the conformation and packing of the target molecule.
The crystal structure of Methyl 5-methylpyrazine-2-carboxylate reveals that the molecule is nearly planar. epa.gov There is only a small dihedral angle of 5.4(1)° between the plane of the pyrazine ring and the plane of the carboxylate group, indicating a high degree of conjugation across the molecule. epa.gov It is expected that this compound would adopt a similarly planar conformation to maximize electronic delocalization.
The crystallographic data for Methyl 5-methylpyrazine-2-carboxylate is summarized in the table below. epa.gov
Table 3: Crystallographic Data for the Analog Methyl 5-methylpyrazine-2-carboxylate
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.8872 (1) |
| b (Å) | 6.8386 (3) |
| c (Å) | 13.6279 (5) |
| β (°) | 93.303 (2) |
| Volume (ų) | 361.67 (2) |
| Z (Molecules/unit cell) | 2 |
| Temperature (K) | 150 |
Data sourced from Rillema et al. (2017). epa.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are fundamental in dictating the packing of molecules in the crystal lattice. In the structure of Methyl 5-methylpyrazine-2-carboxylate, the molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds, which form layers within the crystal. epa.gov
For this compound, the introduction of the 3-amino group provides a strong hydrogen bond donor (N-H). This group is expected to be the dominant factor in the crystal packing, forming robust intermolecular hydrogen bonds. The most likely interactions would be:
N—H⋯N Hydrogen Bonds: The amino group of one molecule can donate a proton to a pyrazine ring nitrogen of a neighboring molecule. This type of interaction is a primary organizing force in the crystals of many aminopyridines and aminopyrazines. researchgate.netmdpi.com
N—H⋯O Hydrogen Bonds: The amino group can also donate a proton to the carbonyl oxygen of the ester group on an adjacent molecule. This interaction often works in concert with N—H⋯N bonds to form stable, networked structures. researchgate.net
Table 4: Predicted Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor |
| Strong Hydrogen Bond | N-H (Amino) | N (Pyrazine Ring) |
| Strong Hydrogen Bond | N-H (Amino) | O (Carbonyl) |
| Weak Hydrogen Bond | C-H (Ring/Methyl) | N (Pyrazine Ring) |
| Weak Hydrogen Bond | C-H (Ring/Methyl) | O (Carbonyl/Ester) |
| Stacking Interaction | π-system (Pyrazine Ring) | π-system (Pyrazine Ring) |
Hirshfeld Surface Analysis and Reduced Density Gradient (RDG)
Advanced computational methods are crucial for understanding the supramolecular architecture of crystalline solids. For this compound and its derivatives, techniques such as Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) offer profound insights into the nature and significance of intermolecular interactions that govern their crystal packing. While specific crystallographic studies featuring these analyses for this compound are not available in the cited literature, the principles of these techniques can be described, and their application can be illustrated through the analysis of structurally related pyrazine derivatives and other organic molecules.
Hirshfeld Surface Analysis
Hirshfeld Surface (HS) analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. acs.org The surface is generated by partitioning the crystal electron density into regions associated with individual molecules (the "promolecule"). crystalexplorer.net This allows for a detailed examination of the molecular environment and close contacts with neighboring molecules.
The Hirshfeld surface is often mapped with various properties to highlight specific features of intermolecular interactions. One of the most common is the normalized contact distance (dnorm). The dnorm value is calculated based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. nih.gov The resulting surface is color-coded:
Red regions indicate contacts shorter than the sum of van der Waals radii, representing close intermolecular interactions, often hydrogen bonds. set-science.com
White regions represent contacts approximately equal to the van der Waals radii. set-science.com
Blue regions indicate contacts longer than the van der Waals radii, signifying weaker interactions. set-science.com
For a molecule like this compound, the amino group, the carboxylate oxygen atoms, and the pyrazine ring's nitrogen atoms would be expected to be prominent sites for close contacts, likely appearing as red regions on a dnorm surface.
Two-Dimensional Fingerprint Plots
A comprehensive summary of all intermolecular contacts is provided by the two-dimensional fingerprint plot, which is derived from the Hirshfeld surface. crystalexplorer.net This plot is a histogram of di versus de, where the color intensity reflects the frequency of occurrence of specific contact types. crystalexplorer.net Different types of interactions have characteristic shapes on the plot. For instance, the analysis of various aminopyridine and pyrazine compounds reveals that H···H, C···H/H···C, and N···H/H···N interactions are typically dominant in the crystal packing. nih.govresearchgate.net
Illustrative Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical Pyrazine Derivative
| Interaction Type | Contribution (%) |
| H···H | 45.5 |
| C···H / H···C | 20.1 |
| N···H / H···N | 15.8 |
| O···H / H···O | 12.3 |
| C···C | 3.5 |
| N···C / C···N | 1.8 |
| Other | 1.0 |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCI) in real space. protheragen.aijussieu.fr It is based on the relationship between the electron density (ρ) and its first derivative. The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. protheragen.ai
RDG analysis generates 3D isosurfaces that represent non-covalent interactions. These surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, which helps to distinguish between different types of interactions: nih.gov
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds. researchgate.net
Green surfaces signify weak, delocalized interactions, typically van der Waals forces. researchgate.net
Red surfaces correspond to repulsive interactions, such as steric clashes between rings or bulky groups. researchgate.net
In the context of this compound, RDG analysis would be expected to visualize hydrogen bonds involving the amino group and the carbonyl oxygen. It would also likely show van der Waals interactions associated with the pyrazine ring and the methyl group, providing a clear and intuitive picture of the forces holding the molecules together in the crystal lattice. nih.gov A two-dimensional plot of RDG versus sign(λ₂)ρ further characterizes the strength and nature of these interactions.
Computational and Theoretical Investigations of Methyl 3 Amino 5 Methylpyrazine 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of chemical compounds.
Geometry Optimization and Conformational Analysis
To determine the most stable three-dimensional structure of Methyl 3-amino-5-methylpyrazine-2-carboxylate, geometry optimization would be performed using DFT. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. A conformational analysis would also be essential to identify different spatial arrangements of the atoms (conformers) and their relative energies, thus determining the most predominant conformation at room temperature.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
Analysis of the electronic structure provides insights into the reactivity and properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated and compared with experimental data to confirm the molecular structure and vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the compound. The electronic transitions responsible for UV-Vis absorption can also be predicted, providing information about the electronic properties of the molecule.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule.
Quantum Chemical Calculations of Reaction Mechanisms and Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations could be used to study the pathways of its synthesis or its reactivity with other molecules. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction kinetics and thermodynamics.
Molecular Dynamics (MD) Simulations (if relevant for larger systems involving the compound)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While typically used for larger systems such as proteins or polymers, MD simulations could be relevant for studying the behavior of this compound in different solvent environments or its interaction with biological macromolecules. These simulations can provide insights into the conformational changes and intermolecular interactions of the compound in a dynamic system.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies related to reactivity or synthetic outcomes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or a specific property, respectively. In the context of chemical synthesis and reactivity, QSAR/QSPR models can be powerful predictive tools. Such models could, for example, correlate molecular descriptors (e.g., electronic properties, steric factors, topological indices) with outcomes like reaction yield, reaction rate, or regioselectivity for a series of related pyrazine (B50134) derivatives.
However, a review of the scientific literature indicates that while QSAR studies have been conducted on various pyrazine derivatives, these investigations have predominantly focused on biological activities, such as antimicrobial or anticancer effects. Specific QSAR or QSPR studies dedicated to modeling the reactivity or predicting the synthetic outcomes for this compound or its close analogs are not extensively reported.
A hypothetical QSPR study on the synthetic outcomes for this compound could involve compiling a dataset of related pyrazine precursors and correlating their calculated molecular descriptors with experimentally observed reaction yields under specific conditions. The resulting mathematical model could then be used to predict the optimal substituent patterns or reaction conditions for achieving higher yields in the synthesis of new derivatives.
First Hyperpolarizability (β₀) and Non-Linear Optical Activity Calculations
The non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The first hyperpolarizability (β₀) is a key tensor quantity that measures the second-order NLO response of a molecule. A large β₀ value is indicative of a significant NLO activity.
Computational studies using density functional theory (DFT) have been employed to investigate the NLO properties of pyrazine derivatives. While specific calculations for this compound are not detailed in the available literature, a comprehensive study on the closely related compound, Methyl 3-amino-2-pyrazinecarboxylate (MAPC) , provides valuable insight. nanoient.org The absence of the methyl group at the 5-position is the only structural difference from the title compound.
These theoretical investigations were performed using the finite-field approach to calculate the static dipole moment (μ), the mean polarizability (α₀), the anisotropy of polarizability (Δα), and the mean first hyperpolarizability (β₀). nanoient.org The calculations show that the presence of amino and carboxylate groups on the pyrazine ring, which act as electron-donating and electron-withdrawing groups respectively, facilitates intramolecular charge transfer, a key factor for enhancing NLO activity. nanoient.org
The total static dipole moment (μ), the mean polarizability (α₀), and the first hyperpolarizability (β₀) for MAPC were calculated to be 1.9433 Debye, 1.487 x 10⁻²³ esu, and 5.766 x 10⁻³⁰ esu, respectively. nanoient.org The individual components of the first hyperpolarizability tensor (β) provide details on the direction of charge delocalization within the molecule. nanoient.org For MAPC, the largest component of hyperpolarizability was found along the y-axis, indicating a significant charge delocalization in that direction. nanoient.org This hyperpolarizability value is a direct measure of the molecular system's non-linear optical activity. nanoient.org
The calculated components of the first hyperpolarizability for Methyl 3-amino-2-pyrazinecarboxylate are presented below.
| Component | Value (x 10⁻³⁰ esu) |
|---|---|
| β_xxx | 0.175 |
| β_xxy | -0.108 |
| β_xyy | 1.522 |
| β_yyy | -3.178 |
| β_xxz | 0.000 |
| β_xyz | 0.000 |
| β_yyz | 0.000 |
| β_xzz | -0.038 |
| β_yzz | 0.108 |
| β_zzz | 0.000 |
| β₀ (Total) | 5.766 |
Applications of Methyl 3 Amino 5 Methylpyrazine 2 Carboxylate in Synthetic Chemistry and Material Science
Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The pyrazine (B50134) ring is a foundational element in numerous biologically active compounds and functional materials. mdpi.com Methyl 3-amino-5-methylpyrazine-2-carboxylate, with its strategically placed functional groups, is an ideal starting material for synthesizing a variety of intricate heterocyclic systems. The amino and carboxylate moieties offer convenient handles for cyclization and derivatization reactions, enabling the expansion of the core pyrazine structure.
For instance, related 3-aminopyrazine-2-carboxamide (B1665363) derivatives have been successfully utilized to develop novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a significant target in cancer therapy. nih.gov This demonstrates the utility of the 3-aminopyrazine-2-carboxylate scaffold in medicinal chemistry for creating complex and biologically relevant molecules. nih.gov
Formation of Fused Pyrazine Systems
The ortho-positioning of the amino and methyl carboxylate groups on the pyrazine ring makes this compound a prime candidate for constructing fused heterocyclic systems. This arrangement is analogous to ortho-amino esters in other aromatic systems, which are widely used in condensation reactions to form bicyclic or polycyclic structures.
By reacting with appropriate bifunctional reagents, the amino and ester groups can participate in intramolecular cyclization reactions. For example, condensation with 1,2-dicarbonyl compounds could lead to the formation of pteridine (B1203161) derivatives, a class of fused heterocycles with significant biological importance. Similarly, reactions with reagents like guanidine (B92328) or thiourea (B124793) could yield fused pyrimido[4,5-b]pyrazines. The reactivity of the amino group allows for the initial bond formation, followed by cyclization involving the ester group to close the second ring, resulting in a stable, fused aromatic system.
Synthesis of Pyrazine-Based Ligands and Coordination Compounds
The nitrogen atoms within the pyrazine ring, along with the exocyclic amino group, provide multiple potential coordination sites for metal ions. This makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. The ability of pyrazine derivatives to act as ligands for forming coordination compounds with metals like manganese, iron, cobalt, and nickel has been well-documented. nih.gov
These ligands can coordinate with metal ions in various ways. The pyrazine ring nitrogens can act as bridging ligands, connecting two metal centers, while the amino group can serve as a monodentate or bidentate donor, depending on the reaction conditions and the metal ion. nih.gov The carboxylate group, either in its ester form or after hydrolysis to a carboxylic acid, can also participate in metal coordination. This versatility allows for the design and synthesis of a wide array of coordination compounds, from simple mononuclear complexes to complex coordination polymers with potentially interesting magnetic, catalytic, or photophysical properties. mdpi.com
Building Block for Advanced Organic Materials
The unique electronic properties of the pyrazine ring, combined with the functional versatility of its substituents, make this compound a valuable building block for advanced organic materials.
Incorporation into Polymeric Structures
While direct incorporation of this compound into polymers is not extensively documented, its functional groups offer clear potential for polymerization reactions. The primary amino group can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively.
Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid. This resulting amino acid-like monomer, 3-amino-5-methylpyrazine-2-carboxylic acid, can then undergo condensation polymerization with a co-monomer such as a diamine or a diol to produce polyamides or polyesters. The inclusion of the pyrazine ring into the polymer backbone would be expected to impart specific properties, such as thermal stability, rigidity, and unique electronic characteristics, to the resulting material.
Precursor for Optoelectronic Materials (if derivatized)
The pyrazine nucleus is electron-deficient, a desirable characteristic for components in optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) or solar cells. By derivatizing this compound, it is possible to create molecules with extended π-conjugated systems suitable for these applications.
Research on the related compound, methyl 5-methylpyrazine-2-carboxylate, has shown its utility as an intermediate in preparing bipyrazine derivatives. researchgate.net These bipyrazines are subsequently used to coordinate with transition metals for studies in solar energy conversion. researchgate.net This provides strong evidence that the pyrazine carboxylate scaffold is a viable platform for developing materials for optoelectronics. The amino group on this compound offers a reactive site for coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling after appropriate modification) to attach other aromatic or heteroaromatic units, thereby extending the π-conjugation and tuning the electronic and photophysical properties of the final molecule.
Intermediate in the Preparation of Specialized Reagents and Catalysts
The versatility of this compound extends to its role as a key intermediate in the synthesis of more specialized chemical compounds. scienceopen.com Its functional groups can be selectively modified to produce a range of pyrazine derivatives with tailored properties.
The following table summarizes the potential transformations of the functional groups present in the molecule:
| Functional Group | Potential Transformation | Product Type |
| Amino Group (-NH2) | Diazotization followed by Sandmeyer reaction | Halogenated, cyano, or hydroxylated pyrazines |
| Acylation / Sulfonylation | Amide / Sulfonamide derivatives | |
| Curtius Rearrangement (after conversion to acid) | Aminopyrazine derivatives google.com | |
| Methyl Ester (-COOCH3) | Hydrolysis | Carboxylic acid |
| Reduction (e.g., with LiAlH4) | (Aminopyrazinyl)methanol | |
| Amidation (e.g., with amines or hydrazine) | Amide or Hydrazide derivatives researchgate.net | |
| Pyrazine Ring | N-Oxidation | Pyrazine-N-oxide derivatives |
These transformations yield a new generation of pyrazine-based reagents. For example, conversion of the ester to a carbohydrazide (B1668358) can produce precursors for antitubercular agents. researchgate.net The carboxylic acid form is a known intermediate for synthesizing medications such as the diabetes drug glipizide. google.com The ability to easily modify the peripheral functional groups while retaining the core pyrazine structure makes this compound a valuable and adaptable tool for synthetic chemists in various fields.
Exploration in Supramolecular Chemistry and Self-Assembly
The molecular architecture of this compound makes it a compelling candidate for exploration in the fields of supramolecular chemistry and self-assembly. The arrangement of its functional groups—an amino group, a methyl ester, and the nitrogen-containing pyrazine ring—provides a versatile platform for the formation of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are the cornerstone of creating highly ordered supramolecular structures.
The study of how molecules spontaneously organize into larger, functional structures is known as self-assembly. In the case of this compound, the interplay between its different components dictates the final assembled architecture. The amino group and the nitrogen atoms within the pyrazine ring can act as hydrogen bond donors and acceptors, respectively. This capability allows the molecules to connect in predictable patterns, forming chains, sheets, or more complex three-dimensional networks.
The pyrazine ring itself, being an aromatic system, can participate in π-π stacking interactions. This occurs when the electron clouds of adjacent rings overlap, leading to an attractive force that helps to stabilize the supramolecular assembly. The combination of directional hydrogen bonds and less directional π-π stacking provides a powerful toolkit for designing and controlling the self-assembly process.
A closely related field is crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties. By understanding the intermolecular interactions of this compound, it is possible to predict and control how the molecules will pack in a crystal lattice. This predictability is crucial for the development of new materials with specific optical, electronic, or mechanical properties.
The presence of multiple functional groups allows for the formation of specific, recurring patterns of intermolecular interactions known as supramolecular synthons. For instance, the amino group can form a classic hydrogen-bonded dimer motif with a neighboring molecule, a pattern often observed in aminopyrazine derivatives. mdpi.com The methyl ester group can also participate in weaker hydrogen bonds, further guiding the self-assembly process.
Detailed analysis of the crystal structure of related compounds, such as 3-aminopyrazine-2-carboxylic acid, reveals extensive networks of both intramolecular and intermolecular hydrogen bonds, as well as significant π-π stacking interactions. nih.gov In this similar molecule, the molecules arrange in planar sheets, stacked on top of each other. nih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, driven by these fundamental non-covalent forces.
The potential for this compound to act as a versatile building block, or "tecton," in supramolecular chemistry is significant. rsc.orgbeilstein-journals.org Its rigid structure and well-defined interaction sites make it an ideal component for constructing larger, more complex supramolecular architectures. rsc.orgbeilstein-journals.org By modifying the functional groups or introducing metal coordination sites, it is possible to tune the self-assembly process and create a wide range of functional materials.
The following table summarizes the potential non-covalent interactions that drive the self-assembly of this compound, based on the analysis of its functional groups and data from similar compounds.
| Interaction Type | Donor/Acceptor Groups Involved | Typical Distance (Å) | Role in Self-Assembly |
| Hydrogen Bonding | Amino group (donor), Pyrazine nitrogen (acceptor) | 2.8 - 3.2 | Formation of dimers, chains, and sheets |
| Hydrogen Bonding | Amino group (donor), Carboxylate oxygen (acceptor) | 2.7 - 3.1 | Intramolecular and intermolecular stabilization |
| π-π Stacking | Pyrazine rings | 3.3 - 3.8 | Stabilization of layered structures |
| C-H···O Interactions | Methyl group (donor), Carboxylate oxygen (acceptor) | 3.0 - 3.5 | Fine-tuning of molecular packing |
| C-H···N Interactions | Methyl group (donor), Pyrazine nitrogen (acceptor) | 3.1 - 3.6 | Directional control of assembly |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Strategies for Derivatization
Future synthetic research will likely move beyond traditional methods to embrace more efficient and versatile strategies for the derivatization of the Methyl 3-amino-5-methylpyrazine-2-carboxylate core. The inherent electron deficiency of the pyrazine (B50134) ring presents challenges for some reactions, necessitating the development of robust methodologies. cmu.eduacs.org
Key areas of development are expected to include:
C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach to creating complex derivatives. mdpi.com Iron-catalyzed C-H functionalization with organoboron agents, which has been successful for other electron-deficient heterocycles, could be adapted to introduce aryl or other groups at the available C-H position on the pyrazine ring. mdpi.com
Cross-Coupling Reactions: Advanced cross-coupling reactions, such as nickel-catalyzed Kumada–Corriu couplings, provide powerful tools for forging new carbon-carbon bonds. mdpi.com These methods could be employed to introduce a wide array of substituents, significantly expanding the chemical diversity of accessible derivatives.
Directed Ortho-Metalation: This strategy allows for regioselective functionalization. By using the existing amino or ester groups as directing groups, it is possible to selectively introduce substituents at specific positions on the pyrazine ring, a technique that has been successfully applied to other pyrazine systems. acs.org
Photoredox Catalysis: Light-mediated reactions are increasingly recognized for their mild conditions and unique reactivity. Photoredox catalysis could enable novel transformations of the pyrazine core that are not achievable through traditional thermal methods, such as the C-H arylation of piperazines which proceeds via single-electron transfer. mdpi.com
These advanced synthetic methods will be crucial for generating libraries of novel pyrazine compounds for screening in various applications.
Exploration of Catalytic Applications for the Compound and its Derivatives
The nitrogen atoms in the pyrazine ring and the additional donor atoms in the amino and carboxylate groups make this compound and its derivatives promising candidates as ligands in coordination chemistry and catalysis. Pyrazine-based ligands have been successfully incorporated into catalysts for various organic transformations. rsc.org
Future research avenues in this area include:
Homogeneous Catalysis: Derivatives of the title compound could serve as ligands for transition metals (e.g., Palladium, Rhodium, Iridium) to create catalysts for cross-coupling reactions, hydrogenations, and other important industrial processes. The electronic properties of the pyrazine ring can be tuned by modifying its substituents, thereby influencing the catalytic activity of the metal center.
Heterogeneous Catalysis: Immobilizing pyrazine-based metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. Such catalysts are highly desirable for sustainable chemical manufacturing.
Biocatalysis: The use of enzymes to catalyze reactions on pyrazine substrates, such as the lipase-catalyzed synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters, is a growing area of interest. nih.gov This approach offers a green and efficient alternative to traditional chemical synthesis. For instance, a pyrazine dicarboxylate-bridged arsenotungstate complex has demonstrated high efficiency in the catalytic epoxidation of olefins and oxidation of alcohols. rsc.org
The exploration of these catalytic applications could unlock new functionalities for this class of compounds beyond their traditional roles.
Integration into Automated and High-Throughput Synthesis Platforms
The drive to accelerate drug discovery and materials development has spurred the adoption of automated and high-throughput (HTS) platforms. researchgate.net Integrating the synthesis of this compound derivatives into these platforms is a key future direction.
Automated Synthesizers: Cartridge-based automated synthesis platforms can perform a wide range of reactions, including N-heterocycle formation, amide coupling, and Suzuki coupling, with minimal manual intervention. merckmillipore.comyoutube.com Adapting the derivatization chemistries of the title compound for these systems would enable the rapid generation of compound libraries. This approach significantly reduces synthesis time and allows chemists to focus on design and analysis. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis and derivatization of this compound would facilitate large-scale production and could enable the exploration of reaction conditions that are difficult to achieve in batch processes. mdpi.com
High-Throughput Screening (HTS): The generation of diverse libraries of pyrazine derivatives through automated synthesis will be coupled with HTS to rapidly screen for biological activity or desired material properties. This combination of automated synthesis and screening is a powerful engine for innovation in both pharmaceutical and materials research. researchgate.net
The table below illustrates potential reaction classes that could be integrated into automated platforms for the derivatization of the target compound.
| Reaction Class | Starting Material Functional Group | Potential Reagent Cartridge | Product Functional Group |
| Amide Formation | Carboxylic Acid Ester (after hydrolysis) | Amine + Coupling Agent | Amide |
| Suzuki Coupling | Halogenated Pyrazine Derivative | Aryl Boronic Acid | Aryl-Substituted Pyrazine |
| Reductive Amination | Amino Group | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |
| N-Heterocycle Formation | Aldehyde (derived from ester) | SnAP Reagents | Fused N-Heterocycle |
This table is generated based on reaction classes available on existing automated synthesis platforms. merckmillipore.com
Advanced Characterization Techniques for Understanding Reactivity
A deep understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard techniques are routinely used, future research will benefit from the application of more advanced and combined methodologies. A detailed spectroscopic and theoretical study has been performed on the closely related Methyl 3-amino-2-pyrazinecarboxylate, providing a strong foundation for future work. nanoient.orgnanoient.org
Spectroscopic Analysis: Comprehensive analysis using Fourier-Transform Infrared (FTIR), Fourier-Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational methods like Density Functional Theory (DFT), will continue to be vital. nanoient.orgnanoient.org These combined experimental and theoretical approaches allow for precise assignment of vibrational modes and chemical shifts, offering deep insights into the molecular structure. nih.gov
Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov This data is invaluable for validating computational models and understanding crystal packing, which can influence material properties.
Computational Chemistry: DFT calculations are crucial for understanding electronic properties. mostwiedzy.pliiste.orgmdpi.com Techniques such as Natural Bond Orbital (NBO) analysis can elucidate molecular stability and bond strength, while Time-Dependent DFT (TD-DFT) can predict electronic transitions and explain UV-Visible spectra. nanoient.orgnanoient.org Analysis of Frontier Molecular Orbitals (HOMO-LUMO) helps to understand charge transfer within the molecule and predict its reactivity. nanoient.org
The table below summarizes key data from a spectroscopic and DFT study on the analogous compound, Methyl 3-amino-2-pyrazinecarboxylate (MAPC), which serves as a benchmark for future studies on the 5-methyl derivative. nanoient.org
| Technique | Method | Information Obtained |
| Vibrational Spectroscopy | FTIR, FT-Raman | Experimental vibrational frequencies |
| Nuclear Magnetic Resonance | ¹H and ¹³C NMR | Experimental chemical shifts |
| UV-Visible Spectroscopy | TD-DFT | Electronic properties, HOMO-LUMO energies |
| Computational Chemistry | DFT (B3LYP/6-311++G(d,p)) | Optimized geometry, calculated vibrational frequencies, calculated chemical shifts, NBO analysis |
Computational Design and Prediction of Novel Pyrazine Architectures
In silico methods are becoming indispensable in modern chemical research for their ability to predict the properties of novel molecules before their synthesis, thereby saving time and resources. doaj.orgnih.gov For this compound, computational design will be a key driver for discovering new derivatives with tailored functionalities.
Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrazine derivatives with their biological activity. nih.gov These models, often built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN), can predict the activity of new, unsynthesized compounds. nih.gov
Molecular Docking: For applications in drug discovery, molecular docking is used to predict the binding mode and affinity of pyrazine derivatives to biological targets, such as proteins or enzymes. doaj.orgnih.govresearchgate.netnih.gov This allows for the rational design of more potent and selective inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to validate docking results and assess the stability of ligand-protein complexes. nih.govresearchgate.netresearchgate.net
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for identifying drug candidates with favorable pharmacokinetic profiles. doaj.orgnih.govresearchgate.net
These computational strategies will guide the synthesis of the most promising pyrazine architectures, streamlining the discovery process for new therapeutic agents and functional materials. nih.gov
Q & A
Basic Question: What are the optimized synthetic routes for Methyl 3-amino-5-methylpyrazine-2-carboxylate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves amination of a chlorinated precursor. For example, reacting 3-chloro-5-methylpyrazine-2-carboxylate with ammonia gas under controlled pressure (1–3 atm) and temperature (60–80°C) in a sealed reactor. Key parameters include:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Catalyst : Add catalytic Cu(I) to accelerate amination .
- Purification : Employ silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate the product. Yields >75% are achievable with rigorous exclusion of moisture .
Basic Question: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituents on the pyrazine ring:
- Amino group (NH2) : δ 5.2–5.5 ppm (broad singlet, exchangeable with D2O) .
- Methyl groups : δ 2.4–2.6 ppm (singlet for C5-CH3) and δ 3.8–3.9 ppm (ester -OCH3) .
- HRMS : Confirm molecular weight (C7H9N3O2, expected [M+H]+: 168.0778) .
- IR : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bends at ~1600 cm⁻¹ .
Advanced Question: How can the amino group in this compound be functionalized for drug discovery applications?
Methodological Answer:
The amino group undergoes acylations or sulfonylations to generate derivatives:
- Acylation : React with acetyl chloride (1.2 equiv) in dry THF at 0°C, followed by triethylamine (2 equiv). Monitor by TLC (Rf 0.4 in ethyl acetate) .
- Sulfonylation : Treat with 4-fluoro-3-chlorobenzenesulfonyl chloride (1.1 equiv) in DCM. Stir at RT for 1 hr, then purify via flash chromatography .
- Coupling reactions : Use EDCI/HOBt to conjugate carboxylic acids, enabling peptide-like derivatives .
Advanced Question: What experimental strategies resolve contradictions in reported biological activities of pyrazine derivatives?
Methodological Answer:
- Dose-response studies : Test compound across 4–5 log concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC50/IC50 values .
- Target specificity assays : Compare activity against related enzymes (e.g., kinases vs. phosphatases) using fluorescence polarization .
- Metabolic stability : Incubate with liver microsomes (human/rat) for 30–60 min, quantify remaining parent compound via LC-MS .
Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to TGR5 receptors. Set grid boxes around known agonist sites (PDB: 6KJV) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) <2 Å .
- QSAR : Build models with MOE descriptors (e.g., logP, polar surface area) to optimize substituents for potency .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Store at -20°C under argon; avoid repeated freeze-thaw cycles (degradation <5% over 6 months) .
- pH sensitivity : Degrades rapidly at pH <3 (hydrolysis of ester group) or pH >10 (deprotonation of NH2). Use buffered solutions (pH 6–8) for biological assays .
- Light exposure : Protect from UV light; amber vials reduce photodegradation by 90% .
Advanced Question: How to design SAR studies for this compound derivatives targeting immunomodulation?
Methodological Answer:
- Core modifications : Replace C5-CH3 with CF3 or cyclopropyl to enhance lipophilicity .
- Ester bioisosteres : Substitute methyl ester with amides (e.g., -CONH2) to improve metabolic stability .
- Functional group scanning : Synthesize 10–15 analogs with variations at C3 (e.g., -NHCOCH3, -NHSO2Ar) and test in IL-6/IL-10 secretion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
